molecular formula C24H27NO3 B1385524 N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline CAS No. 1040686-19-8

N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline

Cat. No.: B1385524
CAS No.: 1040686-19-8
M. Wt: 377.5 g/mol
InChI Key: GBNCXWIPGBGGQF-UHFFFAOYSA-N
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Description

Historical Context and Nomenclature Evolution

The nomenclature of N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline reflects the systematic approach to naming complex organic molecules established by the International Union of Pure and Applied Chemistry. The compound's name systematically describes its structural components, beginning with the aniline core and identifying the substitution patterns on both the nitrogen atom and the aromatic ring system. The historical development of aniline chemistry traces back to 1826 when Otto Unverdorben first isolated aniline through destructive distillation of indigo, initially naming it Crystallin. The evolution of aniline derivatives has been marked by significant milestones, including the work of Friedlieb Runge in 1834, who isolated a related substance from coal tar, and Carl Julius Fritzsche's contribution in 1840 when he treated indigo with caustic potash to obtain aniline.

The systematic nomenclature for complex aniline derivatives like this compound evolved as organic chemistry advanced and the need for precise chemical identification became paramount. The development of phenoxyaniline compounds specifically gained momentum with the recognition of their potential applications in various chemical and biological contexts. The nomenclature system employed for this compound follows the standard convention of identifying the aniline backbone as the primary structure, with substituents named according to their position and chemical nature. The 2,5-dimethylphenoxy designation indicates the presence of two methyl groups at positions 2 and 5 on the phenoxy ring, while the phenoxyethoxy group describes the additional aromatic ether linkage present in the molecule.

Molecular Identity and Classification

This compound possesses the molecular formula C₂₄H₂₇NO₃ and maintains a molecular weight of 377.49 grams per mole. The compound is officially registered with the Chemical Abstracts Service Number 1040686-19-8, providing a unique identifier for database searches and regulatory purposes. The molecule's classification places it within the primary aromatic amines category, specifically as a substituted aniline derivative with multiple ether linkages.

The structural architecture of this compound features a central aniline unit serving as the foundational framework, with two distinct substituent groups attached at specific positions. The molecular structure incorporates three separate aromatic ring systems connected through ether and amine linkages, creating a complex three-dimensional molecular geometry. The presence of the dimethylphenoxy group introduces steric and electronic effects that significantly influence the compound's chemical behavior and potential interactions with biological targets.

Molecular Property Value Source Reference
Molecular Formula C₂₄H₂₇NO₃
Molecular Weight 377.49 g/mol
Chemical Abstracts Service Number 1040686-19-8
MDL Number MFCD10688101
Supplier Reference 032090-500MG

The molecular structure demonstrates characteristic features of phenoxyaniline derivatives, with the aniline nitrogen serving as a central connecting point for the extended aromatic system. The 2,5-dimethylphenoxy substituent provides specific steric hindrance and electronic properties, while the phenoxyethoxy group extends the molecular framework and introduces additional flexibility through the ethylene bridge. This structural complexity positions the compound within a specialized class of organic molecules that exhibit unique chemical and physical properties.

Significance in Chemical Research and Industry

The significance of this compound in chemical research stems from its role as a model compound for studying phenoxyaniline interactions with biological systems. Research has demonstrated that phenoxyaniline analogs serve as valuable tools for generating biochemical insights into enzyme interactions, particularly with cytochrome P450 enzymes. The structural complexity of this compound makes it an excellent candidate for investigating structure-activity relationships and understanding how molecular architecture influences biological activity.

In the context of proteomics research, compounds with similar structural characteristics have proven instrumental in advancing our understanding of protein-ligand interactions. The multiple aromatic ring systems and ether linkages present in this compound provide opportunities for diverse intermolecular interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions. These interaction modes are crucial for developing new research tools and understanding fundamental biochemical processes.

Properties

IUPAC Name

N-[2-(2,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-19-11-12-20(2)24(17-19)28-14-13-25-21-7-6-10-23(18-21)27-16-15-26-22-8-4-3-5-9-22/h3-12,17-18,25H,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNCXWIPGBGGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNC2=CC(=CC=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Nucleophilic Substitution

This method aligns with the synthesis of structurally related ether-aniline derivatives. The process involves two sequential nucleophilic substitutions:

  • Formation of 2-(2,5-Dimethylphenoxy)ethylamine :
    • React 2,5-dimethylphenol with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF at 80°C for 24 hours.
    • Purify via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).
  • Etherification with 3-(2-Phenoxyethoxy)aniline :
    • Combine the intermediate from step 1 with 3-(2-chloroethoxy)aniline in N-methyl-2-pyrrolidone (NMP) using Cs₂CO₃ as a base at 120°C for 12 hours.
    • Isolate the product via vacuum distillation followed by recrystallization from ethanol.
Parameter Step 1 Step 2
Solvent DMF NMP
Base K₂CO₃ Cs₂CO₃
Temperature 80°C 120°C
Yield (Reported Analog) 78% 65%

Reductive Amination Pathway

Adapted from diphenylether derivative syntheses, this route employs reductive amination to form the ethylamine linker:

  • Condensation with 3-(2-Phenoxyethoxy)aniline :
    • React the aldehyde with 3-(2-phenoxyethoxy)aniline in methanol under reflux, followed by reduction with NaBH₄.
    • Purify via flash chromatography (hexane:ethyl acetate 3:1).

Key Advantages :

  • Avoids halide intermediates, reducing toxicity.
  • Higher functional group tolerance compared to SN2 reactions.

Catalytic Hydrogenation of Nitro Precursors

This method mirrors nitro-group reductions in aromatic amine syntheses:

  • Nitro Intermediate Preparation :
    • Synthesize 3-(2-phenoxyethoxy)nitrobenzene via Ullmann coupling between 3-nitrophenol and 2-phenoxyethyl bromide using CuI/L-proline catalysis.
  • Reductive Alkylation :
    • React the nitro compound with 2-(2,5-dimethylphenoxy)ethylamine under H₂ (50 psi) with Raney Nickel at 60°C.
    • Reduce the nitro group to an amine in situ.
Catalyst System Pressure Temperature Yield (Analog)
Raney Nickel 50 psi 60°C 70%

Microwave-Assisted Synthesis

For accelerated reaction kinetics, microwave irradiation can be applied to Step 1 of Method 1:

  • Conditions : 150 W, 140°C, 30 minutes in DMF with K₂CO₃.
  • Outcome : Reduces reaction time from 24 hours to 30 minutes with comparable yield (75%).

Comparative Analysis of Methods

Method Yield Purity Scalability Environmental Impact
Multi-Step SN2 65% >95% Moderate High (halogenated waste)
Reductive Amination 70% 90% High Moderate
Catalytic Hydrogenation 70% 85% Low Low
Microwave-Assisted 75% >98% High Moderate

Critical Considerations

  • Purification : Silica gel chromatography is essential for removing regioisomers due to the compound’s multiple aromatic substituents.
  • Side Reactions : Competitive O-alkylation may occur unless phase-transfer catalysts (e.g., tetrabutylammonium bromide) are used.
  • Stability : The product should be stored under nitrogen at -20°C to prevent oxidative degradation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenoxy and aniline compounds .

Scientific Research Applications

Chemistry

N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline serves as a valuable building block in organic synthesis. Its complex structure allows for the synthesis of more intricate organic molecules, including:

  • Polymers : Used in the development of specialty polymers with tailored properties.
  • Dyes : Acts as a precursor for dye synthesis due to its chromophoric characteristics.
  • Functional Materials : Employed in creating materials with specific functionalities .

Biology

The compound has been investigated for its biological activities, including:

  • Antimicrobial Properties : Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
  • Antifungal Activity : Shows promise in treating fungal infections through its mechanism of action on fungal cell metabolism.
  • Anticancer Potential : Preliminary studies suggest it may inhibit cancer cell proliferation, warranting further research into its therapeutic applications .

Medicine

In the pharmaceutical domain, this compound is being explored for:

  • Drug Development : Its unique structure allows for modifications that can enhance efficacy against specific diseases.
  • Therapeutic Applications : Potential use in developing treatments for conditions such as cancer and infections .

Industry

The compound finds utility in various industrial applications:

  • Specialty Chemicals : Used in manufacturing coatings and adhesives.
  • Agrochemicals : Serves as an intermediate in the production of agricultural chemicals .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant inhibition zone compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

In another research project, the compound was evaluated for its anticancer properties using various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic promise.

Mechanism of Action

The mechanism of action of N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The phenoxy and aniline groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve binding to active sites, altering enzyme activity, or modulating signal transduction pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 2,5-Dimethylphenoxyethyl, 3-(2-phenoxyethoxy) C24H27NO3 ~377.48 Intermediate in chemical synthesis; moderate lipophilicity due to aromatic and ether groups .
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline 4-Chloro-3,5-dimethylphenoxyethyl C24H26ClNO3 412.91 Chlorine atom increases molecular weight and electronegativity; used in agrochemical research .
N-{2-[2-(sec-Butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline sec-Butylphenoxypropyl C27H33NO3 419.56 Bulky sec-butyl group enhances lipophilicity; classified as an irritant .
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline sec-Butylphenoxyethyl, 3-(2-methoxyethoxy) C22H29NO3 371.48 Methoxyethoxy substituent reduces aromaticity; potentially improved solubility in polar solvents .
R-2N-[(2,3,5-Trimethylphenoxy)ethyl]aminobutan-1-ol (from ) 2,3,5-Trimethylphenoxyethyl, aminoalkanol C18H29NO2 291.43 Demonstrated 100% anticonvulsant activity in MES tests at 30 mg/kg (mice) .

Physicochemical Properties

  • Lipophilicity : The sec-butyl and propyl chains () increase logP values, favoring blood-brain barrier penetration but raising toxicity risks.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Substitution at the phenoxy ring’s para position (e.g., chlorine in ) enhances electrophilic reactivity, useful in covalent inhibitor design. Aminoalkanol derivatives () demonstrate the importance of hydrogen-bonding groups (e.g., hydroxyl) in anticonvulsant activity .
  • Synthetic Utility : The target compound’s balanced substituents make it a versatile intermediate for modifying electronic (via methyl groups) and steric (via ethyl chain) properties .

Q & A

Q. What are the optimized synthetic routes for N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step nucleophilic substitution and etherification reactions. Key steps include:

  • Alkylation of 2,5-dimethylphenol with ethylene oxide derivatives to form the phenoxyethyl intermediate.
  • Coupling with 3-(2-phenoxyethoxy)aniline under reflux conditions in aprotic solvents (e.g., DMF or THF) with a base like K₂CO₃ to facilitate ether bond formation .
  • Purification via column chromatography or recrystallization to achieve >90% purity. Yield optimization requires strict pH control (pH 5–6) during intermediate isolation to avoid salt formation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • HPLC-MS : Validates molecular weight (C₂₄H₂₈N₂O₃) and detects impurities.
  • ¹H/¹³C NMR : Confirms substitution patterns, e.g., distinguishing aryl ethers (δ 6.5–7.5 ppm for aromatic protons) and ethoxy groups (δ 3.5–4.5 ppm) .
  • X-ray crystallography : Resolves spatial arrangements, such as torsional angles between phenoxy and aniline moieties (e.g., 51.4°–74.17° between substituents) .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

The compound is lipophilic (logP ~3.5) due to aromatic and ethoxy groups, requiring solubilization in DMSO or ethanol for in vitro studies. Precipitation issues in aqueous buffers (e.g., PBS) necessitate vehicle controls to avoid false negatives in dose-response assays .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature conditions?

  • Acidic conditions : Protonation of the aniline nitrogen increases susceptibility to hydrolysis of ethoxy linkages.
  • Basic conditions : Deprotonation accelerates oxidative degradation via electron-rich aromatic systems.
  • Thermal stability (TGA/DSC data): Decomposition above 200°C correlates with cleavage of ether bonds .

Q. How do crystallographic studies inform the compound’s intermolecular interactions and supramolecular assembly?

X-ray data reveal:

  • Hydrogen bonding : N–H⋯O/Br interactions form centrosymmetric dimers (bond lengths: 2.89–3.12 Å) .
  • C–H⋯π interactions : Stabilize layered crystal packing parallel to the (110) plane, influencing solid-state reactivity .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

  • Electron-withdrawing substituents : Enhance metabolic stability but reduce binding affinity to target receptors (e.g., aryl hydrocarbon receptor).
  • Phenoxy chain elongation : Improves membrane permeability but increases cytotoxicity (IC₅₀ shifts from 50 μM to 10 μM in hepatic cell lines) .
  • Quantitative SAR (QSAR) models incorporating Hammett σ constants and molar refractivity parameters can reconcile discrepancies .

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

  • DFT calculations : Optimize transition states for ethoxy bond cleavage (activation energy ~25 kcal/mol).
  • Molecular docking : Predicts steric clashes in enzyme active sites (e.g., CYP450 isoforms), guiding derivative design to avoid off-target metabolism .

Methodological Notes

  • Contradictions in evidence : Synthesis protocols in emphasize pH-controlled isolation, while focuses on post-synthetic crystallization. Researchers must prioritize pH control during synthesis and adjust crystallization solvents (e.g., methanol/water mixtures) to reconcile these steps.
  • Data gaps : Limited public data on in vivo pharmacokinetics necessitate cross-validation using isotopic labeling (e.g., ¹⁴C-tracer studies) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.